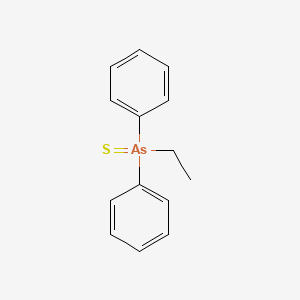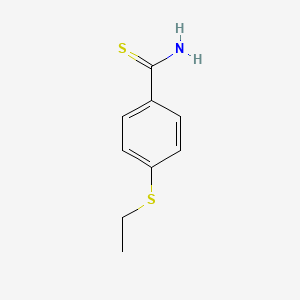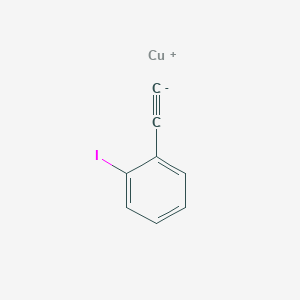
copper(1+);1-ethynyl-2-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(1+);1-ethynyl-2-iodobenzene is an organometallic compound that combines copper ions with an organic molecule, 1-ethynyl-2-iodobenzene
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper(1+);1-ethynyl-2-iodobenzene can be synthesized through a Sonogashira coupling reaction. This reaction typically involves the coupling of 1-ethynyl-2-iodobenzene with a copper(I) salt in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and temperatures ranging from room temperature to 80°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Copper(1+);1-ethynyl-2-iodobenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various copper(II) complexes.
Reduction: Reduction reactions can convert the copper(1+) ion back to its metallic state.
Substitution: The iodine atom in 1-ethynyl-2-iodobenzene can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the iodine atom.
Major Products
Oxidation: Copper(II) complexes.
Reduction: Metallic copper.
Substitution: Various substituted ethynylbenzene derivatives.
Scientific Research Applications
Copper(1+);1-ethynyl-2-iodobenzene has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the synthesis of advanced materials, including conductive polymers and nanomaterials.
Mechanism of Action
The mechanism by which copper(1+);1-ethynyl-2-iodobenzene exerts its effects involves several pathways:
Comparison with Similar Compounds
Similar Compounds
- 1-ethynyl-2-fluorobenzene
- 1-ethynyl-2-methoxybenzene
- 1-ethynyl-2-trifluoromethylbenzene
Uniqueness
Copper(1+);1-ethynyl-2-iodobenzene is unique due to the presence of both a copper ion and an ethynyl-iodobenzene moiety. This combination imparts distinct reactivity and catalytic properties, making it valuable in various chemical transformations and applications .
Properties
CAS No. |
49859-12-3 |
|---|---|
Molecular Formula |
C8H4CuI |
Molecular Weight |
290.57 g/mol |
IUPAC Name |
copper(1+);1-ethynyl-2-iodobenzene |
InChI |
InChI=1S/C8H4I.Cu/c1-2-7-5-3-4-6-8(7)9;/h3-6H;/q-1;+1 |
InChI Key |
JIFQQKMNQSWEAB-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#CC1=CC=CC=C1I.[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


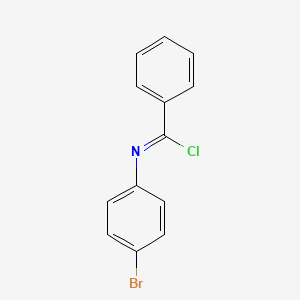
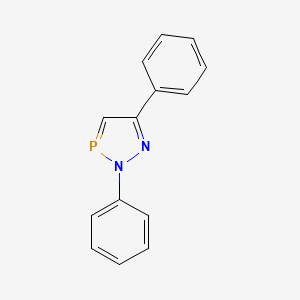
![3-Butyl-7,7,8,9,9-pentamethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B14652246.png)

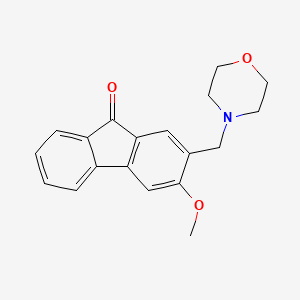
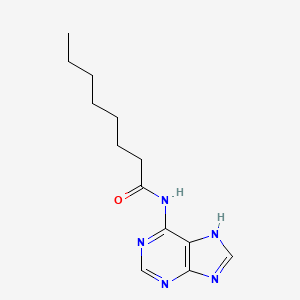

![Lithium, [2-(methylthio)phenyl]-](/img/structure/B14652294.png)
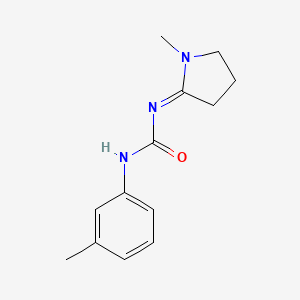

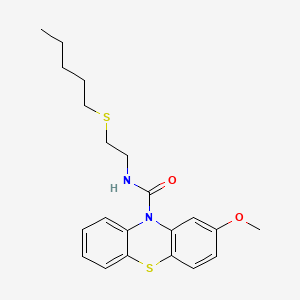
silyl sulfate](/img/structure/B14652319.png)
